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Compound of Interest

Compound Name: Mal-C4-NH-Boc

Cat. No.: B1683090

Mal-C4-NH-Boc: A Technical Guide for
Researchers

CAS Number: 124529-64-2

This technical guide provides an in-depth overview of Mal-C4-NH-Boc, a bifunctional linker
commonly employed in the development of Proteolysis Targeting Chimeras (PROTACS). This
document is intended for researchers, scientists, and professionals in the field of drug
discovery and development, offering comprehensive information on its chemical properties,
supplier details, and its application in targeted protein degradation.

Core Compound Information

Mal-C4-NH-Boc is a molecule featuring a maleimide group on one end, a Boc-protected amine
on the other, and a C4 alkyl chain as a spacer. This architecture makes it a valuable tool for
covalently linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the two key
components of a PROTAC.
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Property Value

CAS Number 124529-64-2

Molecular Formula C15H24N204

Molecular Weight 296.36 g/mol

Synonyms Maleimide-C4-Amine-Boc

Class Alkyl/ether-based PROTAC linker

Supplier Information

A variety of chemical suppliers offer Mal-C4-NH-Boc for research purposes. The following table
lists some of the key suppliers. It is recommended to request certificates of analysis from
suppliers to ensure purity and quality.

Supplier Website
MedChemExpress --INVALID-LINK--
TargetMol --INVALID-LINK--
CymitQuimica --INVALID-LINK--
BLD Pharmatech --INVALID-LINK--
Amadis Chemical --INVALID-LINK--
AxisPharm --INVALID-LINK--
Inner Mongolia Yong Ming Technology Co., Ltd No website available

Experimental Protocols

The primary application of Mal-C4-NH-Boc is in the synthesis of PROTACSs. The following
sections outline the general experimental procedures for its use.

Boc Deprotection of Mal-C4-NH-Boc
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The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for
coupling to an E3 ligase ligand or a protein of interest ligand.

Materials:

Mal-C4-NH-Boc

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

o Saturated sodium bicarbonate solution
e Anhydrous sodium sulfate

» Rotary evaporator

o Magnetic stirrer and stir bar

Procedure:

Dissolve Mal-C4-NH-Boc in DCM (e.g., 10 mL per 1 g of starting material).
» To the stirred solution, add an excess of TFA (typically 20-50% v/v).

« Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Once the reaction is complete, remove the solvent and excess TFA under reduced pressure
using a rotary evaporator.

o Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to
neutralize any remaining acid.

o Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

o Evaporate the solvent to yield the deprotected amine, Mal-C4-NH2.
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Coupling of Deprotected Mal-C4-NH2 to a Ligand

The newly exposed primary amine can be coupled to a carboxylic acid on a ligand for an E3

ligase (e.g., derivatives of thalidomide for Cereblon [CRBN]) or a target protein using standard

amide bond formation protocols.

Materials:

Deprotected Mal-C4-NH2

Carboxylic acid-functionalized ligand (for E3 ligase or target protein)

Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

Anhydrous dimethylformamide (DMF) or DCM

Magnetic stirrer and stir bar

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM under an inert
atmosphere.

Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of
DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

Add a solution of the deprotected Mal-C4-NH2 (1 equivalent) in the same solvent to the
reaction mixture.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or
LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate
organic solvent (e.qg., ethyl acetate).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the resulting product by column chromatography on silica gel.

Thiol-Maleimide Ligation

The maleimide group of the newly synthesized linker-ligand conjugate can then be reacted with
a thiol-containing moiety, typically a cysteine residue on a ligand for the target protein or E3
ligase.

Materials:

Maleimide-functionalized linker-ligand conjugate

Thiol-containing ligand

Phosphate-buffered saline (PBS) or another suitable buffer (pH 6.5-7.5)

Organic co-solvent if needed (e.g., DMF or DMSO)
Procedure:

» Dissolve the maleimide-functionalized linker-ligand conjugate in a minimal amount of an
organic co-solvent if necessary, and then dilute with the reaction buffer.

» Dissolve the thiol-containing ligand in the reaction buffer.

e Mix the two solutions and stir at room temperature. The reaction is typically fast and can be
complete within a few hours.

e Monitor the reaction progress by LC-MS.

 Purify the final PROTAC product using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Visualizations
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The following diagrams illustrate the key processes involved in the utilization of Mal-C4-NH-
Boc for PROTAC synthesis.

 To cite this document: BenchChem. [Mal-C4-NH-Boc CAS number and supplier information].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683090#mal-c4-nh-boc-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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